![molecular formula C23H24BrN5OS B2491197 2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 764705-62-6](/img/structure/B2491197.png)

2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

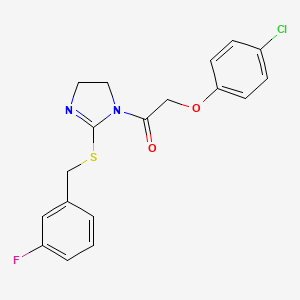

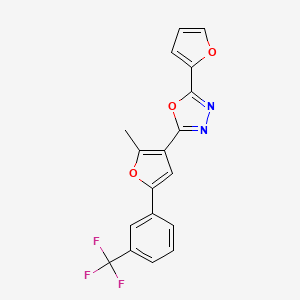

The compound belongs to a class of chemicals that combine several functional groups, including triazole, acetamide, and sulfanyl linkages. This class of compounds is known for its versatility in chemical synthesis and potential for a wide range of biological activities. The triazole ring, in particular, is a critical component in many pharmaceuticals due to its mimicry of the peptide bond.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves a multi-step process starting with the preparation of the appropriate benzoic acid derivative, followed by conversion to an ester, hydrazide formation, and subsequent cyclization to form the triazole ring. For instance, compounds with the oxadiazole and triazole motifs have been synthesized through reactions involving equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH) (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed through spectroscopic methods such as EI-MS, IR, and NMR. These analyses provide detailed information about the compound's framework and the successful introduction of the desired functional groups. For related compounds, X-ray crystallography has also elucidated the detailed molecular conformation, highlighting the folded structure around the thioacetamide bridge and intramolecular hydrogen bonding patterns (Subasri et al., 2016).

Chemical Reactions and Properties

Triazole compounds are known for their reactivity towards various electrophiles and nucleophiles, enabling a broad range of chemical transformations. This reactivity allows for the introduction of various substituents on the triazole ring, modifying the compound's physical and chemical properties for targeted applications. The presence of sulfanyl and acetamide groups further diversifies the chemical reactivity, facilitating cyclization reactions and the formation of complex heterocyclic systems.

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by the nature of the substituents and the overall molecular conformation. These properties are crucial for determining the compound's stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties of triazole derivatives encompass a wide range of potential biological activities, influenced by the compound's ability to interact with biological targets. While the specific chemical properties of the compound were not detailed in the research, similar compounds have exhibited antimicrobial, antiviral, and antifungal activities, suggesting a promising avenue for further exploration in pharmaceutical development (Wujec et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKMHXHXVZWKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)